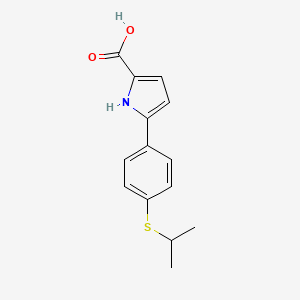
5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropylthiophenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It has a molecular formula of CHBOS, an average mass of 196.074 Da, and a monoisotopic mass of 196.072937 Da .
Synthesis Analysis
The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The boron atom in 4-Isopropylthiophenylboronic acid is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
4-Isopropylthiophenylboronic acid is a white powder and is commonly used in organic synthesis .Scientific Research Applications
Suzuki–Miyaura Coupling
5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid: can serve as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful method for forming carbon–carbon bonds, and its success lies in mild reaction conditions and functional group tolerance. The compound’s boron moiety facilitates transmetalation, allowing it to participate in the formation of new C–C bonds. Researchers have tailored various boron reagents for specific SM coupling conditions, making ITPC a valuable player in this field.
Coordination Chemistry
Borinic acids, including ITPC, have been explored for their propensity to coordinate with various functional groups. In particular, they readily form complexes with alcohols, diols, and amino alcohols . Understanding these coordination interactions can lead to applications in catalysis, sensing, and molecular recognition.
Fluorescent Probes
Efficiently merging the versatility of 3,5-dichloro-BODIPY derivatives with the receptor-like ability of phenyl boronic acid (PBA), researchers have synthesized modular and functional PBA-BODIPY dyes. These dyes, including those based on ITPC, exhibit fluorescence properties and can be used as probes for biological imaging and sensing applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-propan-2-ylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9(2)18-11-5-3-10(4-6-11)12-7-8-13(15-12)14(16)17/h3-9,15H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVJPUIXQMMLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride](/img/structure/B2679838.png)
![(5-Chloro-2-methoxyphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2679840.png)
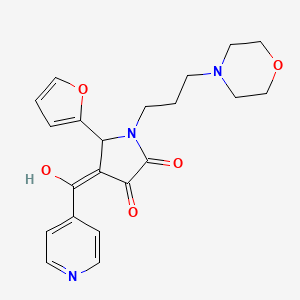
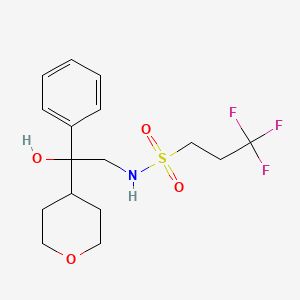
![2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid](/img/structure/B2679847.png)
![N-(4-fluorophenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2679849.png)
![7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2679850.png)
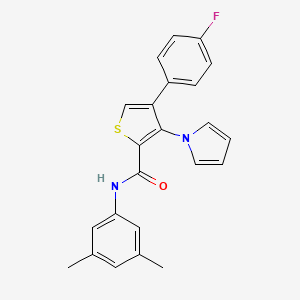
![2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride](/img/structure/B2679852.png)
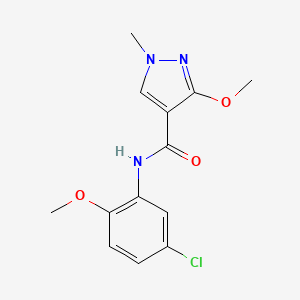
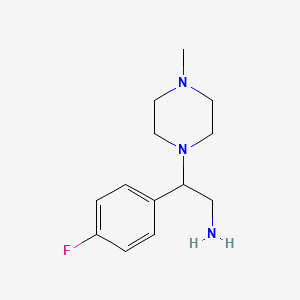
![2-Methyl-4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2679857.png)
![9-cyclohexyl-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2679859.png)